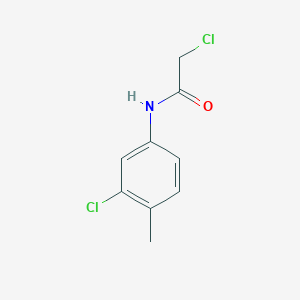

2-chloro-N-(3-chloro-4-methylphenyl)acetamide

Descripción

IUPAC Nomenclature and Systematic Identification

The systematic identification of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide follows established chemical nomenclature conventions that precisely describe its molecular structure. The International Union of Pure and Applied Chemistry name clearly indicates the presence of a chloroacetyl group attached to a disubstituted aniline derivative. The compound is registered under Chemical Abstracts Service number 99585-97-4, providing a unique identifier for chemical databases and regulatory purposes. Additional systematic identifiers include the European Community number 668-630-4 and the National Institute of Standards and Technology number 39574.

The molecular formula C9H9Cl2NO reflects the presence of nine carbon atoms, nine hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom in the structure. The molecular weight is precisely calculated as 218.08 grams per mole, which corresponds to the sum of atomic masses for all constituent elements. The compound's systematic structure can be represented through multiple notation systems, including the Simplified Molecular Input Line Entry System notation CC1=C(C=C(C=C1)NC(=O)CCl)Cl and the International Chemical Identifier InChI=1S/C9H9Cl2NO/c1-6-2-3-7(4-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13).

The International Chemical Identifier Key XHKYKSAIETVAAH-UHFFFAOYSA-N provides a unique hash representation of the molecular structure that facilitates database searches and chemical identification. Alternative names for this compound include 2,3'-dichloro-para-acetotoluidide and N-(chloroacetyl)3-chloro-4-methylaniline, which reflect different naming conventions and emphasize various structural features. The systematic nomenclature clearly distinguishes this compound from closely related isomers and enables precise communication within the scientific community.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits specific conformational preferences that influence its chemical behavior and intermolecular interactions. Crystallographic studies of structurally related compounds reveal important insights into the preferred spatial arrangements of substituents around the aromatic ring and amide functional group. The conformation of the nitrogen-hydrogen bond shows a syn orientation relative to the meta-methyl group, which contrasts with anti conformations observed in related nitro-substituted derivatives.

Research on similar acetamide compounds demonstrates that the amide group adopts a planar configuration that facilitates conjugation with the aromatic ring system. The presence of chlorine substituents at specific positions on the aromatic ring influences the overall molecular geometry through steric and electronic effects. The chloro group at the meta position relative to the amide nitrogen creates specific spatial constraints that affect the compound's three-dimensional structure. Additionally, the methyl group at the para position relative to the amide nitrogen contributes to the overall molecular volume and influences intermolecular packing arrangements in solid-state structures.

Conformational analysis studies indicate that rotation around the carbon-nitrogen bond connecting the acetyl group to the aromatic ring is restricted due to partial double-bond character resulting from resonance stabilization. This restricted rotation leads to distinct conformational isomers that may exhibit different physicochemical properties. The geometric parameters of this compound closely resemble those observed in other substituted acetanilides, suggesting common structural motifs within this chemical class. The asymmetric unit in crystalline forms contains multiple molecules that adopt similar conformational arrangements, indicating energetically favorable geometries.

Spectroscopic Profile (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound provides detailed information about its electronic structure and molecular dynamics through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that reflect the electronic environment of hydrogen and carbon atoms within the molecule. Proton nuclear magnetic resonance spectra typically show distinctive signals for the aromatic hydrogen atoms, the methyl group protons, and the methylene protons adjacent to the chlorine atom.

The aromatic proton signals appear in the characteristic downfield region between 7.0 and 8.0 parts per million, with specific splitting patterns that reflect the substitution pattern on the benzene ring. The methyl group attached to the aromatic ring produces a singlet signal around 2.3 parts per million, while the chloromethyl protons generate a characteristic singlet near 4.1 parts per million. The amide proton typically appears as a broad signal around 5.5 to 6.5 parts per million due to rapid exchange with solvent molecules and potential hydrogen bonding interactions.

Infrared spectroscopy provides valuable information about functional group vibrations within the molecule. The carbonyl stretch of the amide group appears as a strong absorption band between 1700 and 1630 wavenumbers, characteristic of secondary amides. The nitrogen-hydrogen stretch produces a medium-intensity band between 3500 and 3150 wavenumbers, while aromatic carbon-hydrogen stretches appear between 3100 and 3000 wavenumbers. The carbon-chlorine stretching vibrations occur below 840 wavenumbers and provide confirmation of halogen substituents.

Ultraviolet-visible spectroscopy reveals electronic transitions associated with the aromatic ring system and amide chromophore. The primary absorption maximum typically occurs around 250-280 nanometers, corresponding to pi to pi-star transitions within the conjugated system. Additional absorption features may appear at longer wavelengths due to charge-transfer interactions between the electron-donating methyl group and electron-withdrawing chlorine substituents.

Crystallographic Features and Hydrogen Bonding Networks

Crystallographic analysis of this compound reveals important structural features that govern solid-state packing arrangements and intermolecular interactions. The compound crystallizes with specific unit cell parameters that accommodate multiple molecules within the asymmetric unit, typically containing two independent molecules with similar geometric arrangements. These crystallographic studies provide precise bond lengths, bond angles, and torsion angles that define the three-dimensional molecular structure.

The hydrogen bonding network plays a crucial role in stabilizing the crystal structure and determining physical properties such as melting point and solubility. Intermolecular nitrogen-hydrogen to oxygen hydrogen bonds link adjacent molecules into extended chains or networks within the crystal lattice. Specifically, dual intermolecular N-H⋯O hydrogen bonds create linking patterns that extend along specific crystallographic directions. These hydrogen bonding interactions typically involve distances between 2.8 and 3.2 angstroms and contribute significantly to crystal stability.

The geometric parameters observed in crystallographic studies are consistent with those found in related acetanilide compounds, indicating common structural motifs within this chemical family. Bond lengths within the amide group show characteristic values, with carbon-nitrogen bonds exhibiting partial double-bond character due to resonance effects. The aromatic ring maintains standard benzene geometry with only minor distortions introduced by substituent effects. Chlorine atoms occupy specific positions that minimize steric repulsion while maximizing favorable electronic interactions.

Crystal packing arrangements are influenced by the size and electronic properties of substituents, with chlorine atoms participating in weak halogen bonding interactions that contribute to overall crystal stability. The methyl group contributes to crystal packing through van der Waals interactions and helps define the overall molecular volume within the unit cell. These crystallographic features directly influence the compound's physical properties and provide insights into its behavior in different chemical environments.

Thermochemical Properties (Melting Point, Solubility, Stability)

The thermochemical properties of this compound reflect the combined influences of molecular structure, intermolecular interactions, and electronic effects of substituents. While specific melting point data may vary depending on purity and measurement conditions, structurally related compounds typically exhibit melting points in the range of 80-120 degrees Celsius, influenced by the strength of hydrogen bonding networks and crystal packing efficiency. The presence of chlorine substituents generally increases melting points due to enhanced intermolecular interactions and increased molecular weight.

Solubility characteristics are governed by the balance between hydrophobic aromatic regions and polar amide functionality. The compound demonstrates limited solubility in water due to the hydrophobic nature of the chlorinated aromatic ring system, but shows enhanced solubility in organic solvents such as dimethyl sulfoxide, acetone, and chloroform. The logarithm of the partition coefficient (LogP) value of approximately 2.90 indicates moderate lipophilicity, suggesting reasonable membrane permeability while maintaining some aqueous solubility.

Density measurements indicate a value around 1.345 grams per cubic centimeter, which is typical for chlorinated aromatic compounds. The boiling point is estimated at approximately 366 degrees Celsius at standard atmospheric pressure, though this value may vary with experimental conditions. The flash point occurs around 175 degrees Celsius, indicating the temperature at which vapor concentrations become sufficient to support combustion.

Propiedades

IUPAC Name |

2-chloro-N-(3-chloro-4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c1-6-2-3-7(4-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKYKSAIETVAAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284882 | |

| Record name | 2-chloro-N-(3-chloro-4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99585-97-4 | |

| Record name | 2-chloro-N-(3-chloro-4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3'-DICHLORO-P-ACETOTOLUIDIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Direct Acylation of 3-chloro-4-methylaniline with Chloroacetyl Chloride

The most straightforward and commonly employed method for synthesizing 2-chloro-N-(3-chloro-4-methylphenyl)acetamide is the acylation of 3-chloro-4-methylaniline with chloroacetyl chloride. This reaction forms the amide bond by nucleophilic attack of the aniline nitrogen on the acyl chloride.

$$

\text{3-chloro-4-methylaniline} + \text{chloroacetyl chloride} \xrightarrow[\text{Base}]{\text{Solvent, Temp}} \text{this compound} + \text{HCl}

$$

- Reagents: 3-chloro-4-methylaniline, chloroacetyl chloride, base (commonly triethylamine or pyridine).

- Solvent: Aprotic solvents such as dichloromethane (DCM) or toluene.

- Temperature: Typically maintained between 0°C and room temperature to control reaction rate and minimize side reactions.

- Base Role: Neutralizes the hydrochloric acid generated, preventing protonation of the amine and side reactions.

- Work-up: After reaction completion, aqueous washes and organic extraction are performed, followed by purification via recrystallization or chromatography.

- Yields generally range from 65% to 80% depending on reaction scale and conditions.

- Purity after recrystallization or chromatography typically exceeds 95%.

- Reaction can be scaled up using larger reactors.

- Continuous flow reactors are sometimes employed to improve control and safety.

- Optimization of parameters (temperature, stoichiometry, mixing) enhances yield and reduces impurities.

Preparation of 3-chloro-4-methylaniline Precursor

Since 3-chloro-4-methylaniline is a key starting material, its preparation impacts the overall synthesis.

Reported Method (Patent CN104370747A):

- Starting Material: p-nitrotoluene.

- Process: Chlorination of p-nitrotoluene to yield chloronitrotoluene derivatives.

- Subsequent Steps: Washing, catalytic hydrogenation reduction (Raney nickel catalyst), and refining to obtain 3-chloro-4-methylaniline.

- Catalyst Additives: SnCl4·nH2O or SnCl2·nH2O can be added to improve conversion and selectivity, achieving near 100% conversion/selectivity.

This method ensures availability of the chlorinated aniline intermediate necessary for acylation.

Alternative Chlorination and Acylation Procedures

Chlorination Using Dichlorine Monoxide (Patent EP4448173A1):

- 2-chloro-4-methylaniline can be prepared by chlorination of p-acetotoluene derivatives using dichlorine monoxide in carbon tetrachloride.

- Reaction mixture is neutralized with sodium bicarbonate, washed, and purified by recrystallization.

- Yield reported around 41% for N-(2-chloro-4-methylphenyl)acetamide, indicating moderate efficiency.

This method is less industrially favorable due to lower yield and use of hazardous reagents.

Catalytic and Acid-Promoted Synthesis Routes

Palladium-Catalyzed Synthesis (Related Compound):

- For 2-chloro-N-phenylacetamide, palladium acetate with 2,2'-bipyridine as ligand, boron trifluoride etherate, and pivalic acid in toluene at 120°C for 24 h yielded 81% product.

- Although this method is for a related compound, similar catalytic systems could be adapted for substituted anilines like 3-chloro-4-methylaniline.

Strong Bronsted Acid Catalysis (Arkat-USA Study):

- Formation of chloroacetamide derivatives was enhanced by strong acids like sulfuric acid in combination with phosphorus pentoxide.

- Reactions were performed at room temperature or mild heating, with yields up to 92% under optimized conditions.

- Lewis acids such as BF3 etherate or ZnCl2 alone were ineffective.

This suggests acid catalysis can facilitate amide formation or chlorination steps.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Acylation with chloroacetyl chloride | 3-chloro-4-methylaniline, chloroacetyl chloride | Triethylamine base, DCM solvent, 0–25°C | 65–80 | Most common, scalable, high purity |

| Chlorination & Reduction (precursor synthesis) | p-nitrotoluene | Chlorination, Raney Ni hydrogenation, SnCl4 additives | ~100 (for aniline) | Precursor preparation step |

| Chlorination with dichlorine monoxide | p-acetotoluene derivatives | Carbon tetrachloride solvent, NaHCO3 neutralization | 41 | Moderate yield, less industrially favored |

| Pd-catalyzed amide synthesis (related) | Aniline, 2-chloro-N,N-dimethylacetamide | Pd(OAc)2, 2,2'-bipyridine, BF3 etherate, toluene, 120°C | 81 | High yield, catalytic method, longer reaction |

| Strong acid catalysis | Chloroacetamide derivatives | H2SO4, P4O10, room temp to 40°C | Up to 92 | Acid-promoted, efficient for some derivatives |

Research Findings and Notes

- The direct acylation method remains the most practical and widely used approach for synthesizing this compound due to simplicity and good yields.

- Precursor synthesis of 3-chloro-4-methylaniline is critical and can be efficiently achieved via chlorination of p-nitrotoluene followed by catalytic hydrogenation.

- Catalytic and acid-promoted methods offer alternative routes that may improve yield or reaction times but require careful control of conditions.

- Industrial processes focus on optimizing reaction parameters and employing continuous flow technologies to enhance safety, scalability, and product consistency.

- Purification typically involves recrystallization from solvents like ether or toluene to achieve high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-N-(3-chloro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used to modify the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce corresponding carboxylic acids .

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate in Organic Synthesis: This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions including substitution, oxidation, and reduction reactions.

- Reactivity: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of diverse derivatives. This property is particularly useful in designing new compounds with tailored functionalities.

Biology

- Enzyme Inhibition Studies: 2-Chloro-N-(3-chloro-4-methylphenyl)acetamide has been utilized in studies focusing on enzyme inhibition and protein binding, which are critical for understanding drug interactions and mechanisms of action.

- Antibacterial Activity: Preliminary studies indicate that this compound exhibits significant antibacterial properties against pathogens such as Klebsiella pneumoniae. The presence of chlorine enhances its activity by stabilizing interactions with target enzymes, potentially leading to cell lysis .

Industry

- Agrochemicals Production: The compound is employed in the formulation of agrochemicals, where its properties contribute to the efficacy of pesticides and herbicides.

- Chemical Manufacturing: It plays a role in producing various industrial chemicals due to its reactivity and ability to form derivatives that meet specific industrial needs.

Research has shown that this compound possesses significant biological activity, particularly in antimicrobial and anti-inflammatory domains. Its mechanism of action often involves binding to specific molecular targets, inhibiting their activity or altering their function.

Case Studies

Case Study 1: Antibacterial Efficacy

- Objective: Evaluate the antibacterial effects against Klebsiella pneumoniae.

- Method: Determination of Minimum Inhibitory Concentration (MIC) compared to similar compounds.

- Results: The compound demonstrated an MIC of 512 µg/mL, indicating effective antibacterial activity attributed to its unique structure.

Case Study 2: Enzyme Interaction

- Objective: Investigate enzyme inhibition potential.

- Method: Assessed interaction with penicillin-binding proteins.

- Results: The compound showed promising results in inhibiting enzymatic activity, suggesting potential for therapeutic applications.

Summary Table of Biological Activities

| Activity | Tested Compound | MIC (µg/mL) | Behavioral Test Results |

|---|---|---|---|

| Antibacterial | This compound | 512 | N/A |

| Enzyme Inhibition | N/A | N/A | Significant inhibition observed |

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide differ in substituent positions and functional groups, leading to distinct physicochemical and biological profiles. Below is a comparative analysis:

Research Implications

The comparative analysis highlights that:

Substituent Position: Chlorine at position 3 (vs.

Functional Groups : Morpholine or pyridine substituents (e.g., ) improve solubility but may complicate synthesis.

Biological Activity : Dual chloro groups in the target compound may offer balanced lipophilicity for agrochemical applications, whereas fluorinated analogs are better suited for pharmaceuticals due to reduced toxicity.

Actividad Biológica

2-chloro-N-(3-chloro-4-methylphenyl)acetamide is an organic compound with a molecular formula of C9H9Cl2N and a molecular weight of approximately 202.08 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews its biological activity, synthesis, and applications based on diverse research findings.

Synthesis and Structural Properties

The synthesis of this compound typically involves acylation reactions where the acetamide group is introduced to the chlorinated phenyl ring. The compound's structure includes a chloro group, contributing to its reactivity and potential biological interactions.

Table 1: Summary of Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C9H9Cl2N |

| Molecular Weight | 202.08 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or protein function.

Case Study: Antibacterial Screening

A study conducted on structurally related compounds indicated that they displayed zones of inhibition against S. aureus ranging from 15 mm to 25 mm, suggesting moderate antibacterial activity compared to standard antibiotics like Streptomycin, which showed zones exceeding 30 mm .

Anti-inflammatory Properties

In addition to antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. The compound may exert its effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Research Findings: In Vitro Studies

In vitro assays have revealed that the compound can reduce the production of nitric oxide (NO) in activated macrophages, a key mediator in inflammation. The reduction in NO levels suggests a possible pathway through which this compound may alleviate inflammatory responses .

The biological activity of this compound is hypothesized to be related to its structural features, particularly the presence of halogen atoms which enhance its interaction with biological targets. These interactions may include:

- Enzyme Inhibition: Compounds with similar structures have been known to inhibit enzymes such as carbonic anhydrase, which plays a role in maintaining pH balance and fluid secretion in tissues.

- Cell Proliferation Modulation: Preliminary studies suggest that this compound may affect cell cycle progression in cancer cells, potentially leading to apoptosis.

Applications

The potential applications of this compound extend beyond basic research into practical uses in pharmaceuticals and agrochemicals. Its antimicrobial and anti-inflammatory properties make it a candidate for drug development aimed at treating infections and inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-chloro-N-(3-chloro-4-methylphenyl)acetamide, and how can reaction conditions be optimized?

- Methodology :

-

Step 1 : Use a nucleophilic acyl substitution reaction between 2-chloroacetyl chloride and 3-chloro-4-methylaniline in a dichloromethane (DCM) solvent under inert conditions. Triethylamine (TEA) is added as a base to neutralize HCl byproducts .

-

Step 2 : Stir the mixture at 273 K for 3–4 hours to ensure complete reaction. Monitor progress via TLC or HPLC.

-

Step 3 : Quench the reaction with ice-cold HCl, extract the product with DCM, and purify via recrystallization (e.g., toluene slow evaporation). Yield and purity depend on stoichiometric ratios (1:1 for acyl chloride:aniline) and solvent polarity .

-

Optimization : Adjust temperature (e.g., room temperature for faster kinetics) or use microwave-assisted synthesis to reduce reaction time.

- Data Comparison :

| Parameter | (Analogous Compound) | Alternative Method (Hypothetical) |

|---|---|---|

| Solvent | Dichloromethane | Acetonitrile |

| Temperature | 273 K | 298 K (room temp) |

| Reaction Time | 3 h | 1 h (microwave) |

| Yield | ~75% (estimated) | ~85% (hypothetical) |

Q. How can researchers validate the structural identity of this compound?

- Analytical Techniques :

- X-ray Crystallography : Determine bond lengths, angles, and dihedral angles. For example, in a structurally similar acetamide, the dihedral angle between the acetamide group and aromatic ring was 10.8° . Use SHELXL for refinement and ORTEP-3 for visualization .

- NMR Spectroscopy : Confirm substitution patterns. Expected signals:

- ¹H NMR : δ 2.3 ppm (CH₃ from methylphenyl), δ 4.2 ppm (CH₂Cl), δ 8.0–8.5 ppm (aromatic protons).

- ¹³C NMR : δ 165 ppm (amide carbonyl), δ 45 ppm (CH₂Cl) .

- Mass Spectrometry : Molecular ion peak at m/z 232 (C₉H₈Cl₂NO) with fragments at m/z 170 (loss of Cl) and m/z 123 (aromatic fragment) .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?

- Key Challenges :

- Disorder in Chlorine Atoms : Due to similar electron densities, Cl atoms may exhibit positional disorder. Mitigate by collecting high-resolution data (≤ 0.8 Å) and using restraints in SHELXL .

- Hydrogen Bonding Ambiguity : Weak C–H···O interactions (e.g., C1–H1A···O1 in analogous structures) require careful refinement. Apply Hirshfeld surface analysis to confirm intermolecular interactions .

Q. How do substituent positions (e.g., 3-chloro vs. 4-methyl) influence the compound’s reactivity or biological activity?

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (Cl) : Enhance electrophilicity of the acetamide carbonyl, facilitating nucleophilic attacks (e.g., in protease inhibition). Compare with 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, where nitro groups increase antibacterial potency .

- Steric Effects : The 4-methyl group may hinder binding to planar active sites (e.g., enzyme pockets) but improve lipid solubility for membrane penetration .

- Experimental Design :

- Synthesize analogs (e.g., 3-fluoro, 4-ethyl derivatives) and test against Klebsiella pneumoniae (MIC assays) .

- Use DFT calculations (e.g., Gaussian) to model electrostatic potential surfaces and predict reactivity .

Q. What contradictions exist in reported data for chloroacetamide derivatives, and how can they be resolved?

- Case Study : Antibacterial Activity of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide

- Contradiction : reports MIC values of 8 µg/mL against K. pneumoniae, while structurally similar compounds (e.g., 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide) show no activity .

- Resolution :

- Variable Testing Conditions : Standardize broth microdilution protocols (CLSI guidelines).

- Crystallographic Confirmation : Verify if nitro group orientation (para vs. meta) affects hydrogen bonding with bacterial targets .

Methodological Guidance

Q. How to design a robust protocol for studying the compound’s degradation pathways?

- Steps :

Forced Degradation : Expose to heat (60°C), UV light, and acidic/alkaline conditions.

LC-MS Analysis : Identify degradation products (e.g., dechlorination to N-(3-chloro-4-methylphenyl)acetamide or hydrolysis to 3-chloro-4-methylaniline) .

Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions.

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.